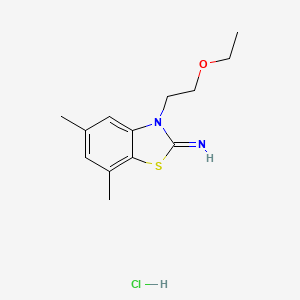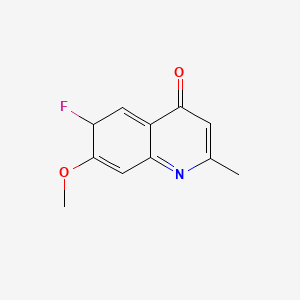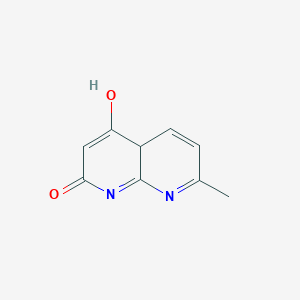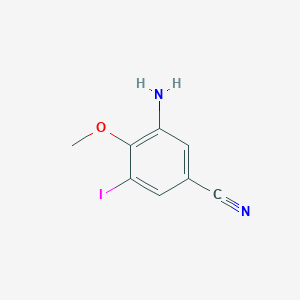
3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of an ethoxyethyl group and two methyl groups attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The ethoxyethyl group can be introduced through alkylation reactions using ethoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzothiazole ring or the ethoxyethyl group.
科学的研究の応用
3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Lacks the ethoxyethyl group and has different chemical properties.
5,7-Dimethylbenzothiazole: Similar structure but without the ethoxyethyl group.
2-Ethoxyethylbenzothiazole: Similar structure but without the dimethyl groups.
Uniqueness
3-(2-Ethoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-imine is unique due to the presence of both the ethoxyethyl and dimethyl groups, which confer distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it valuable in various fields of research.
特性
分子式 |
C13H19ClN2OS |
|---|---|
分子量 |
286.82 g/mol |
IUPAC名 |
3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C13H18N2OS.ClH/c1-4-16-6-5-15-11-8-9(2)7-10(3)12(11)17-13(15)14;/h7-8,14H,4-6H2,1-3H3;1H |
InChIキー |
NIWHIJNWIHJXAC-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C2=CC(=CC(=C2SC1=N)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)



![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)

![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)


